molecular formula C15H24ClNO2 B13647212 Tert-butyl4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate

Tert-butyl4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate

Cat. No.: B13647212
M. Wt: 285.81 g/mol
InChI Key: XCDMWPCFHCVINQ-UHFFFAOYSA-N
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Description

Tert-butyl4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique bicyclo[1.1.1]pentane structure, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This step involves the cyclization of suitable precursors under specific conditions to form the bicyclo[1.1.1]pentane structure.

    Introduction of the chlorinated group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the piperidine moiety: This step involves the reaction of the chlorinated bicyclo[1.1.1]pentane with piperidine under controlled conditions.

    Protection of the amine group: The final step involves the protection of the amine group using tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.

Major Products

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and hydrolyzed carboxylic acids.

Scientific Research Applications

Tert-butyl4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
  • Tert-butyl (3-vinylbicyclo[1.1.1]pentan-1-yl)carbamate
  • Tert-butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate

Uniqueness

Tert-butyl4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate is unique due to its chlorinated bicyclo[1.1.1]pentane structure, which imparts distinct reactivity and stability. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H24ClNO2

Molecular Weight

285.81 g/mol

IUPAC Name

tert-butyl 4-(3-chloro-1-bicyclo[1.1.1]pentanyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H24ClNO2/c1-13(2,3)19-12(18)17-6-4-11(5-7-17)14-8-15(16,9-14)10-14/h11H,4-10H2,1-3H3

InChI Key

XCDMWPCFHCVINQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C23CC(C2)(C3)Cl

Origin of Product

United States

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